molecular formula C13H8ClN3O2 B14637434 5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one CAS No. 53105-78-5

5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one

Cat. No.: B14637434
CAS No.: 53105-78-5
M. Wt: 273.67 g/mol
InChI Key: UGQAETOZUICXON-UHFFFAOYSA-N
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Description

5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one is a chemical compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a 4-chlorophenyl group and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step involves the substitution reaction where a 4-chlorophenyl group is introduced to the furan ring.

    Formation of the triazine ring: The triazine ring is formed through the cyclization of appropriate precursors, often involving the use of nitriles and amines under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)furan-2-yl acrylic acid: Another compound featuring a furan ring substituted with a 4-chlorophenyl group.

    5-(4-Chlorophenyl)isoxazole-3-propionic acid: Contains a similar 4-chlorophenyl group but with an isoxazole ring instead of a furan ring.

Uniqueness

5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one is unique due to the presence of both a furan and a triazine ring in its structure. This combination of rings imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

53105-78-5

Molecular Formula

C13H8ClN3O2

Molecular Weight

273.67 g/mol

IUPAC Name

5-[5-(4-chlorophenyl)furan-2-yl]-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C13H8ClN3O2/c14-9-3-1-8(2-4-9)11-5-6-12(19-11)10-7-15-17-13(18)16-10/h1-7H,(H,16,17,18)

InChI Key

UGQAETOZUICXON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=NC(=O)NN=C3)Cl

Origin of Product

United States

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